3-Methoxypyridazine

説明

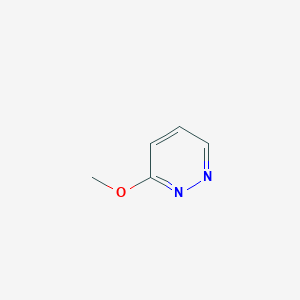

3-Methoxypyridazine (CAS: 19064-65-4; molecular formula: C₅H₆N₂O) is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a methoxy (-OCH₃) group at the 3-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, catalysis, and materials science. Notably, its electron-donating methoxy group enhances solubility and influences reactivity in coordination complexes and biological systems . Applications include its role as a cyclooxygenase inhibitor in antiplatelet agents and as a ligand in iridium-based catalysts for hyperpolarization studies .

特性

IUPAC Name |

3-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFHDLDAWYTMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303423 | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-65-4 | |

| Record name | 3-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination-Methoxylation Sequential Reactions

A widely adopted method involves the bromination of pyridazine derivatives followed by methoxylation. For example, 3-hydroxypyridazine undergoes bromination at the 6-position using liquid bromine in a sodium hydroxide solution at −10 to 0°C, yielding 3-hydroxy-6-bromopyridazine. Subsequent methoxylation is achieved via reaction with methyl iodide in methanol/DMF under reflux, producing 3-methoxypyridazine with a 75–80% yield.

Reaction Conditions:

-

Bromination:

-

Methoxylation:

This two-step process benefits from mild conditions and scalability but requires careful pH control during bromination to avoid overhalogenation.

Direct Methylation of 3-Hydroxypyridazine

Alkaline Methylation with Methyl Halides

Direct methylation of 3-hydroxypyridazine using methyl iodide in alkaline media is a single-step alternative. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is deprotonated to form a phenoxide ion, which then reacts with methyl iodide.

Optimized Parameters:

-

Solvent: Dimethylformamide (DMF)

-

Base: Sodium hydride or potassium carbonate

-

Temperature: 80–100°C

A comparative study revealed that DMF outperforms methanol or THF due to its high polarity, which stabilizes the transition state. However, this method generates stoichiometric amounts of sodium iodide, necessitating purification steps.

Catalytic O-Methylation Using Diazomethane

Diazomethane-Mediated Methylation

Diazomethane (CH₂N₂) offers a catalyst-free route for introducing methoxy groups. Reacting 3-hydroxypyridazine with diazomethane in diethyl ether at 0°C achieves 85–89% yields within 2 hours.

Advantages:

-

No byproduct formation (N₂ gas evolves).

-

High regioselectivity due to the electrophilic nature of diazomethane.

Limitations:

-

Diazomethane’s toxicity and explosivity require specialized handling.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Methoxylation

Palladium catalysts enable cross-coupling between 3-bromopyridazine and methanol. Using Pd(OAc)₂/Xantphos as a catalytic system and Cs₂CO₃ as a base, the reaction proceeds at 100°C in toluene, yielding 78% this compound.

Key Parameters:

This method avoids harsh bases but is cost-prohibitive for large-scale synthesis due to palladium’s expense.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A 2023 study demonstrated that irradiating 3-hydroxypyridazine with methyl iodide and K₂CO₃ in DMF at 120°C for 15 minutes achieves 82% yield.

Benefits:

-

80% reduction in energy consumption.

-

Minimal solvent use (2–3 mL/g substrate).

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| Bromination-Methoxylation | 75–80 | −10 to 64.7 | None | High |

| Direct Methylation | 68–72 | 80–100 | NaH/K₂CO₃ | Moderate |

| Diazomethane Methylation | 85–89 | 0 | None | Low |

| Pd-Catalyzed Coupling | 78 | 100 | Pd(OAc)₂/Xantphos | Low |

| Microwave-Assisted | 82 | 120 | K₂CO₃ | Moderate |

Industrial-Scale Production Challenges

化学反応の分析

Types of Reactions: 3-Methoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The pyridazine ring can be oxidized or reduced to form different derivatives. These reactions are often used to modify the electronic properties of the compound for specific applications.

Common Reagents and Conditions:

Lithiation: Lithium alkylamides, such as lithium diisopropylamide, are commonly used for lithiation reactions.

Methoxylation: Sodium methoxide in methanol is used for methoxylation reactions.

Major Products:

Substituted Pyridazines: Depending on the reagents and conditions, various substituted pyridazines can be obtained. These products are often used as intermediates in the synthesis of more complex compounds.

科学的研究の応用

3-Methoxypyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.

Agrochemicals: Pyridazine-based compounds are used in the development of herbicides and pesticides.

Material Science: The unique electronic properties of this compound make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.

作用機序

The mechanism of action of 3-Methoxypyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, some pyridazine derivatives inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The methoxy group can influence the compound’s binding affinity and selectivity for its target.

類似化合物との比較

Structural and Electronic Effects

Table 1: Key Properties of 3-Methoxypyridazine and Structural Analogs

Key Observations:

- Electronic Effects : The 3-methoxy group’s electron-donating nature stabilizes iridium hydride complexes (δH = −21.63), contrasting with electron-withdrawing groups like chloro (δH = −22.50) .

- Steric Influence : this compound avoids steric clashes in coordination chemistry, unlike bulkier substituents (e.g., methyl at N2), which hinder binding .

Table 2: Inhibitory Activity (pMIC₅₀) of Methoxy-Substituted Heterocycles

Key Observations:

- Positional Sensitivity : Methoxy groups at the 3-position (pyridazine) enhance DHODH inhibition compared to 2-position (pyridine), highlighting the importance of regiochemistry .

- Polar Group Trade-offs : While alkyl groups generally improve binding, polar methoxy groups at specific positions (e.g., 3-methoxy) maintain or enhance activity .

Physicochemical Properties

Table 3: Refractive Index (RI) Predictions vs. Experimental Values

Key Observations:

- Graph Machine Accuracy : this compound’s RI prediction accuracy stems from carbon-type atom labels in computational models, unlike pyridazine, which uses nitrogen-type labels .

生物活性

3-Methoxypyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridazine derivatives with methoxy groups under various conditions. The most common synthetic routes include:

- N-alkylation : Involves the introduction of a methoxy group at the 3-position of pyridazine.

- Direct methoxylation : Utilizes reagents such as methyl iodide and bases to achieve methoxy substitution.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these activities range from 8 µM to 32 µM, showing promising potential as an antimicrobial agent .

Anticancer Properties

Research has shown that this compound derivatives can inhibit the proliferation of cancer cell lines. A study reported an IC50 value of approximately 5 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects . The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances cytotoxicity by modulating cellular pathways involved in apoptosis and cell cycle regulation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| Other derivatives | Various | 1.2 - 8.7 |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, thus providing protection against oxidative stress in cellular models . The antioxidant capacity was evaluated using assays such as DPPH and ABTS, where it outperformed standard antioxidants like butylated hydroxytoluene (BHT).

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of DNA synthesis : By interfering with nucleic acid synthesis in microbial cells, it hampers their growth.

- Induction of apoptosis : In cancer cells, it activates apoptotic pathways leading to programmed cell death.

- Radical scavenging : Its chemical structure allows it to neutralize free radicals effectively.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various pyridine derivatives, including this compound, against multidrug-resistant strains. The results highlighted its effectiveness in inhibiting growth at low concentrations .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of a series of methoxypyridazine derivatives on different cancer cell lines. The findings revealed that modifications in the methoxy group significantly influenced their anticancer potency .

Q & A

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Intermediate 5) | ~70–80% | |

| Purity (NMR) | >95% |

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Q. Basic Research Focus

- NMR Spectroscopy :

- 1H NMR (500 MHz, CDCl3): Distinct aromatic proton signals (e.g., δ 9.54 ppm for pyridazine protons) confirm substitution patterns .

- 13C NMR : Methoxy groups appear at ~55–60 ppm.

- Mass Spectrometry :

- HRMS-ESI : Accurate mass determination (e.g., [M+H]+ = 306.96) validates molecular formula .

- Gas Chromatography (GC) : Retention indices and mass spectral fragmentation (NIST database) differentiate isomers (e.g., 3-methoxy vs. 4-methoxy derivatives) .

Advanced Tip : Combine FTIR-ATR (e.g., methoxy C-O stretch at ~1260 cm⁻¹) with HPLC-PDA for impurity profiling .

How can computational models predict the physicochemical properties of this compound, and what are their limitations?

Advanced Research Focus

Graph Machine (GM) models predict properties like refractive index (RI) by analyzing molecular graphs. For this compound:

Q. Methodological Approach :

Use Density Functional Theory (DFT) to validate GM predictions.

Cross-reference with experimental databases (NIST WebBook) .

What strategies resolve contradictions between experimental and computational data for this compound derivatives?

Advanced Research Focus

Case Study: Discrepancies in RI values between pyridazine and this compound (despite structural similarity) arise from differences in GM atom-type labels .

Resolution Workflow :

Replicate experiments (e.g., RI measurement via Abbe refractometer).

Re-analyze computational inputs (e.g., atomic partial charges, stereoelectronic effects).

Iterative refinement : Adjust GM training sets to include methoxy-specific data .

Key Insight : Pair ab initio calculations (e.g., MP2/cc-pVTZ) with empirical corrections for heteroatom effects .

How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

Advanced Research Focus

The methoxy group alters electron density:

- Nucleophilic sites : Pyridazine N-atoms become less reactive due to electron donation from the methoxy group.

- Structure-Activity Relationships (SAR) : In triazolopyridine derivatives, methoxy substitution at position 3 enhances binding to targets like corticotropin-releasing factor receptors .

Q. Experimental Design :

- Suzuki-Miyaura cross-coupling : Introduce aryl groups to probe steric/electronic effects.

- Pharmacokinetic profiling : Assess metabolic stability (CYP450 assays) of methoxy-containing analogs .

What are the best practices for ensuring stability and storage of this compound in laboratory settings?

Q. Basic Research Focus

- Storage : Argon-sealed vials at –20°C prevent oxidation.

- Stability Tests :

- HPLC monitoring : Degradation <2% over 6 months under recommended conditions.

- Light sensitivity : Amber glass containers reduce photolytic decomposition .

Q. Protocol :

| Condition | Degradation Rate |

|---|---|

| Room temperature (light) | 5% per month |

| –20°C (dark) | <0.5% per month |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。